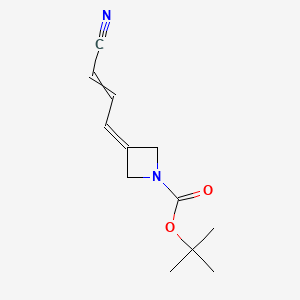
Tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate: is an organic compound with the molecular formula C12H16N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a tert-butyl ester group and a cyanopropenylidene substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be constructed through cyclization reactions involving appropriate precursors. For example, starting from a suitable amine and an alkyl halide, the azetidine ring can be formed via intramolecular nucleophilic substitution.
Introduction of the Cyanopropenylidene Group: The cyanopropenylidene group can be introduced through a Knoevenagel condensation reaction. This involves the reaction of a malononitrile derivative with an aldehyde or ketone in the presence of a base.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanopropenylidene group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The azetidine ring can participate in substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxo derivatives of the cyanopropenylidene group.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate serves as a versatile building block for the construction of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Azetidine-containing compounds have been investigated for their antimicrobial, antiviral, and anticancer properties. The presence of the cyanopropenylidene group may enhance the compound’s ability to interact with biological targets.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and structural features make it a valuable component in various industrial processes.
作用机制
The mechanism of action of tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate is not fully elucidated, but it is believed to involve interactions with specific molecular targets in biological systems. The azetidine ring and cyanopropenylidene group may facilitate binding to enzymes, receptors, or other proteins, thereby modulating their activity. Further research is needed to identify the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Another azetidine derivative with a different substituent on the ring.
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: A similar compound with a cyanomethylene group instead of a cyanopropenylidene group.
Tert-butyl 3-oxoazetidine-1-carboxylate: An azetidine derivative with an oxo group.
Uniqueness
Tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate is unique due to the presence of the cyanopropenylidene group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other azetidine derivatives and may contribute to its specific applications in research and industry.
属性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-8-10(9-14)6-4-5-7-13/h4-6H,8-9H2,1-3H3 |
InChI 键 |
ABODHCXREQVSBM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(=CC=CC#N)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















